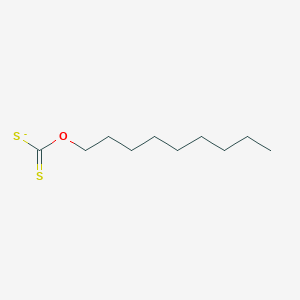
potassium;antimony(3+);2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;antimony(3+);2,3-dihydroxybutanedioate can be synthesized by reacting antimony trioxide (Sb2O3) with potassium hydrogen tartrate (cream of tartar) in an aqueous solution. The reaction typically involves heating the mixture to facilitate the dissolution of antimony trioxide and the formation of the tartrate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature and pH to ensure the complete reaction of antimony trioxide with potassium hydrogen tartrate. The resulting solution is then cooled to precipitate the compound, which is subsequently filtered, washed, and dried .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;antimony(3+);2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony(V) compounds.
Reduction: It can be reduced to elemental antimony under certain conditions.
Substitution: The tartrate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled pH and temperature.
Major Products Formed
Oxidation: Antimony(V) oxide (Sb2O5)
Reduction: Elemental antimony (Sb)
Substitution: Various antimony complexes with different ligands
Aplicaciones Científicas De Investigación
Potassium;antimony(3+);2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Historically used in the treatment of parasitic diseases and as an emetic.
Industry: Utilized in the manufacturing of textiles and as a mordant in dyeing processes.
Mecanismo De Acción
The mechanism of action of potassium;antimony(3+);2,3-dihydroxybutanedioate involves its interaction with biological molecules, particularly proteins and enzymes. The antimony ion (Sb3+) can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes in parasites, making the compound effective against parasitic infections .
Comparación Con Compuestos Similares
Similar Compounds
- Antimony(III) oxide (Sb2O3)
- Antimony(V) oxide (Sb2O5)
- Potassium antimonyl tartrate trihydrate (C8H4K2O12Sb2·3H2O)
Uniqueness
Potassium;antimony(3+);2,3-dihydroxybutanedioate is unique due to its specific coordination with the tartrate ligand, which enhances its solubility in water and its biological activity. Compared to other antimony compounds, it has a distinct mechanism of action and a broader range of applications in both medicine and industry .
Propiedades
Fórmula molecular |
C8H8KO12Sb |
|---|---|
Peso molecular |
457.00 g/mol |
Nombre IUPAC |
potassium;antimony(3+);2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C4H6O6.K.Sb/c2*5-1(3(7)8)2(6)4(9)10;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;/q;;+1;+3/p-4 |
Clave InChI |
IIQJBVZYLIIMND-UHFFFAOYSA-J |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


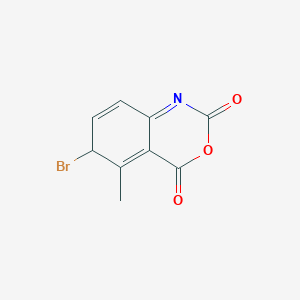
![Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate](/img/structure/B15133369.png)



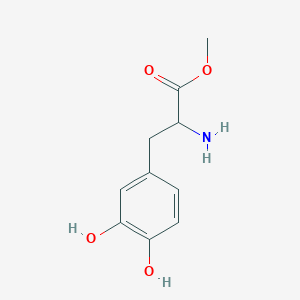
![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)
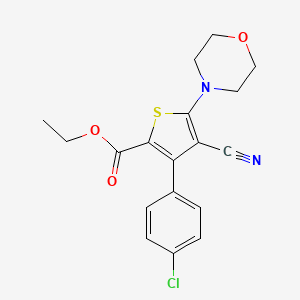

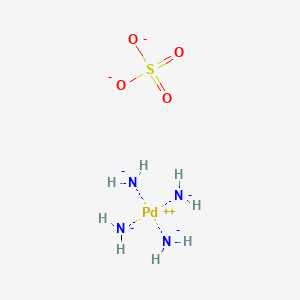
![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/structure/B15133457.png)
![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)

